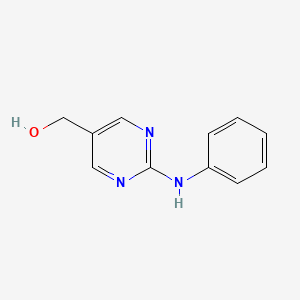
(2-(Phenylamino)pyrimidin-5-yl)methanol
Overview
Description
(2-(Phenylamino)pyrimidin-5-yl)methanol, also known as PPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. PPY is a pyrimidine derivative and has a molecular formula of C12H11N3O.
Scientific Research Applications
Crystal Structure and Fungicide Properties
The compound (2-(Phenylamino)pyrimidin-5-yl)methanol has been studied for its crystal structure and fungicide properties. For instance, a pyrimidine derivative with a similar structure, (RS)-(2-chlorophenyl)(4-fluorophenyl)(pyrimidin-5-yl)methanol, has been identified as a potent pyrimidine fungicide. Its crystal structure revealed two independent molecules with specific dihedral angles, contributing to its efficacy in fungicide applications (Kang et al., 2015).
Antimicrobial and Anti-Inflammatory Agents
Pyrimidine and thienopyrimidine derivatives, including (2-(Phenylamino)pyrimidin-5-yl)methanol, have shown significant potential as bioactive compounds. These compounds exhibit diverse biological activities, such as antibacterial, antifungal, and anti-inflammatory effects. The integration of various groups into the pyrimidine ring enhances these activities, making these derivatives valuable in pharmaceutical research (Tolba et al., 2018).
Synthesis and Structural Insights
The synthesis and structural characteristics of (2-(Phenylamino)pyrimidin-5-yl)methanol and related compounds have been a focus of several studies. These researches involve the synthesis of various derivatives through reactions like condensation and nucleophilic addition. The structural analysis through methods like X-ray diffraction provides insights into their potential applications in fields like organic chemistry and materials science. Studies have highlighted the importance of the pyrimidine ring in these compounds (Gein et al., 2020).
Applications in Medicinal Chemistry
In the context of medicinal chemistry, derivatives of (2-(Phenylamino)pyrimidin-5-yl)methanol have been explored for their therapeutic potentials. These compounds, due to their structural features, have been investigated as potential antiviral, antibacterial, and antifungal agents. The specific molecular configurations and substitutions in these compounds play a crucial role in determining their biological activity and efficacy (Šimon et al., 2016).
Computational and Theoretical Studies
Computational and theoretical studies have been conducted on (2-(Phenylamino)pyrimidin-5-yl)methanol derivatives to understand their electronic structure, bonding, and potential applications in fields like nonlinear optics. These studies use techniques like density functional theory (DFT) to analyze the molecular structure, electronic properties, and reactivity of these compounds (Hussain et al., 2020).
Future Directions
: Baskar Nammalwar and Richard A. Bunce. “Recent Advances in Pyrimidine-Based Drugs.” Pharmaceuticals, 17(1), 104 (2024). Read more : ChemScene llc. “(2-(Phenylamino)pyrimidin-5-yl)methanol.” Link : Springer. “Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives through in vitro and in silico approach.” Link
properties
IUPAC Name |
(2-anilinopyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-8-9-6-12-11(13-7-9)14-10-4-2-1-3-5-10/h1-7,15H,8H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMKUEYDTWZFSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631067 | |
| Record name | (2-Anilinopyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Phenylamino)pyrimidin-5-yl)methanol | |
CAS RN |
864172-94-1 | |
| Record name | (2-Anilinopyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

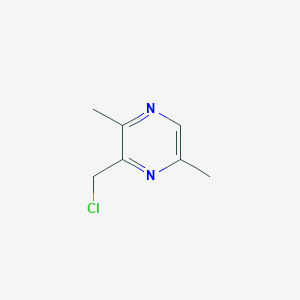
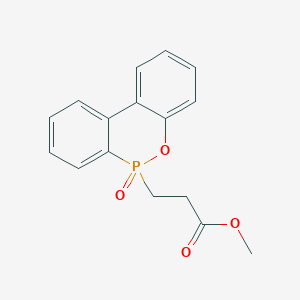
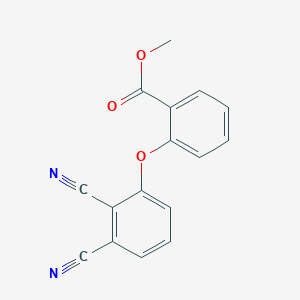
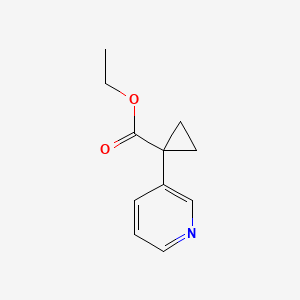
![2,7-Diphenylbenzo[ghi]fluoranthene](/img/structure/B1629045.png)
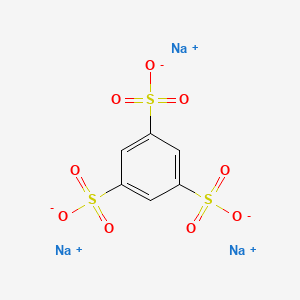
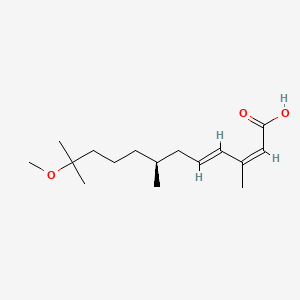
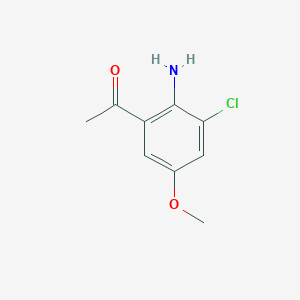
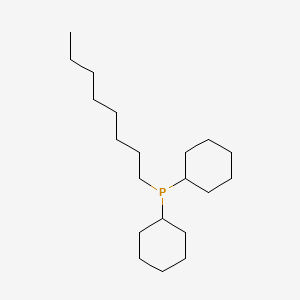
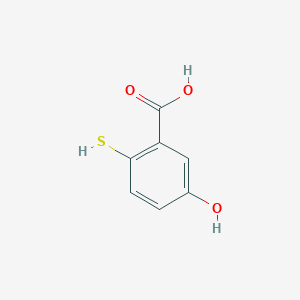
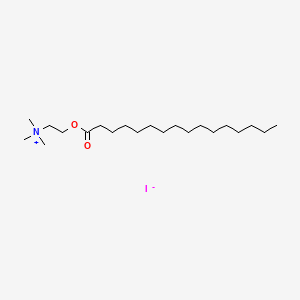
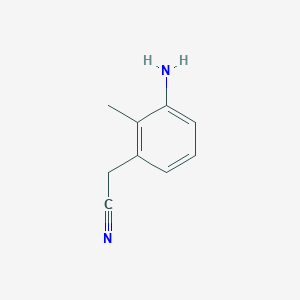
![Ethyl 3-[2,4-bis(1-methylethyl)phenyl]acrylate](/img/structure/B1629057.png)
![Methyl 7-amino-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B1629059.png)